
Carfentrazone
Übersicht
Beschreibung
Carfentrazone-ethyl is an active ingredient found in herbicides utilized to kill broadleaf weeds . It is a contact herbicide and applied as a foliar spray . It is also an effective selective herbicide and causes death by targeting plant cells . Carfentrazone is primarily used in agricultural settings to control broadleaf and sedge weeds in various grains and crops .
Molecular Structure Analysis
Carfentrazone has a molecular formula of C13H10Cl2F3N3O3 . Its average mass is 384.138 Da and its monoisotopic mass is 383.005127 Da .
Chemical Reactions Analysis
Carfentrazone-ethyl, pinoxaden and fenoxaprop-p-ethyl, in the soil of a wheat field, occurred rapid to moderately with the mean half-life 9.92, 11.7 and 11.8 days, respectively . Persistence was found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides .
Physical And Chemical Properties Analysis
Carfentrazone has a density of 1.7±0.1 g/cm3, a boiling point of 472.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 77.5±3.0 kJ/mol and a flash point of 239.7±31.5 °C .
Wissenschaftliche Forschungsanwendungen
Weed Control in Horticulture
Carfentrazone has been used in combination with Glyphosate to control broadleaf weeds . The application of tank-mixed Glyphosate and Carfentrazone demonstrated greater control of ivyleaf morning-glory and hemp sesbania than their sole applications . A complete control of milkweed vine and field-bind weed was achieved by tank-mixed Glyphosate and Carfentrazone .
Weed Control in Millets
Carfentrazone has been used to improve broadleaf weed control in Proso and Foxtail Millets . It was found that Carfentrazone provides a way to selectively control buffalobur, a noxious weed in several western states .
Inhibition of Protoporphyrin Oxidase (PPO)
Carfentrazone-ethyl inhibits the activity of the protoporphyrin oxidase (PPO) and interferes with the chlorophyll biosynthetic pathway of plants . It has been widely used to control broadleaf grasses in crop fields, such as rice, wheat, soybean, and corn .
Herbicide in Cereals, Potato, and Vine
Wirkmechanismus
Target of Action
Carfentrazone primarily targets the protoporphyrinogen oxidase (PPO) enzyme in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .
Mode of Action
Carfentrazone acts by inhibiting the action of the PPO enzyme . This inhibition disrupts the plant’s cell membranes, leading to cell death . It is a contact herbicide, meaning it causes damage at the area of contact .
Biochemical Pathways
The primary biochemical pathway affected by Carfentrazone is the chlorophyll biosynthetic pathway . By inhibiting the PPO enzyme, Carfentrazone interferes with the production of chlorophyll, disrupting the plant’s ability to carry out photosynthesis .
Pharmacokinetics
Carfentrazone is rapidly absorbed and excreted in the urine within 24 hours after dosing . It is applied as a foliar spray and is systemic, meaning it is absorbed through the leaves of the targeted plant . The translocation of the active ingredient after absorption is limited, meaning the herbicide moves very little from the site applied to another part of the plant .
Result of Action
The result of Carfentrazone’s action is the rapid death of plant cells . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . This leads to the browning of weed foliage as soon as 1 to 2 days, and potentially a complete kill in about a week .
Action Environment
Carfentrazone’s action, efficacy, and stability can be influenced by environmental factors. For instance, its persistence in the environment is dependent on weather parameters as well as the physicochemical properties of the soil . Furthermore, the degradation of Carfentrazone in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 9.92 days . Therefore, owing to the moderate persistence under wheat field conditions, Carfentrazone is supposed to be safe for control of weeds in wheat crop .
Safety and Hazards
Carfentrazone is harmful if swallowed or absorbed through the skin . It causes moderate eye irritation . Avoid contact with eyes, skin, or clothing . Wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet . Remove and wash contaminated clothing before reuse .
Zukünftige Richtungen
Carfentrazone-ethyl is being evaluated by turf researchers and proven effective in field use . It works by inhibiting a key enzyme in moss chlorophyll production . It is formulated to be gentle on turf . QuickSilver, a product containing carfentrazone-ethyl, won’t harm creeping bentgrass greens and tees .
Eigenschaften
IUPAC Name |
2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O3/c1-5-19-21(13(24)20(5)12(17)18)10-3-6(2-8(15)11(22)23)7(14)4-9(10)16/h3-4,8,12H,2H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKBGVDUSSWOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869766 | |
| Record name | Carfentrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carfentrazone | |
CAS RN |
128621-72-7 | |
| Record name | Carfentrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128621-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carfentrazone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128621727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carfentrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARFENTRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAH5515N4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of carfentrazone-ethyl?
A1: Carfentrazone-ethyl is a protoporphyrinogen oxidase (Protox) inhibitor. It competes with protoporphyrinogen IX for binding sites on the Protox enzyme, disrupting chlorophyll biosynthesis. [, , ]. This disruption leads to the accumulation of protoporphyrin IX, which reacts with oxygen in the presence of light, generating singlet oxygen radicals. These radicals cause lipid membrane oxidation, ultimately resulting in cell death [, , ].
Q2: How does carfentrazone-ethyl's mode of action lead to rapid plant necrosis?
A2: The accumulation of protoporphyrin IX and subsequent singlet oxygen radical production cause rapid damage to plant cell membranes. This damage results in visible necrosis within hours of application, particularly under sunlight, which accelerates the photodynamic process [, , ].
Q3: Does carfentrazone-ethyl translocate significantly within plants?
A3: Research suggests that carfentrazone-ethyl exhibits limited translocation within plants []. This limited movement is likely due to the rapid onset of necrosis at the site of application, which restricts further herbicide transport.
Q4: What is the molecular formula and weight of carfentrazone-ethyl?
A4: The molecular formula of carfentrazone-ethyl is C18H16Cl2F3N3O3, and its molecular weight is 432.24 g/mol.
Q5: Is carfentrazone-ethyl a chiral molecule?
A5: Yes, carfentrazone-ethyl is a chiral molecule, meaning it exists as two enantiomers: R-(+)-carfentrazone-ethyl and S-(-)-carfentrazone-ethyl. Its primary metabolite, carfentrazone, is also chiral, existing as S-(+)-carfentrazone and R-(-)-carfentrazone [, ].
Q6: Does the addition of adjuvants improve carfentrazone-ethyl's performance?
A7: Yes, adjuvants like non-ionic surfactants (NIS) and crop oil concentrate (COC) can enhance carfentrazone-ethyl absorption by plants, improving its efficacy [, ].
Q7: How does environmental factors like light intensity affect carfentrazone-ethyl efficacy?
A8: Carfentrazone-ethyl's efficacy is influenced by light intensity since its mode of action involves light-dependent singlet oxygen radical generation. Higher light intensity generally leads to faster and more severe plant necrosis [, , ].
Q8: How does environmental factors like temperature affect carfentrazone-ethyl efficacy?
A9: Temperature can affect carfentrazone-ethyl absorption and efficacy. Warmer temperatures generally promote faster herbicide uptake and activity, while cooler temperatures can slow down the process [].
Q9: Are there any studies exploring the impact of structural modifications on carfentrazone-ethyl's activity?
A10: While specific studies focusing on carfentrazone-ethyl's SAR are not extensively discussed in the provided research, the chiral nature of the molecule and its metabolite suggests that different enantiomers might exhibit varying levels of activity and selectivity [, , ].
Q10: How is carfentrazone-ethyl typically formulated for agricultural applications?
A11: Carfentrazone-ethyl is formulated as various products, including emulsifiable concentrates, water-dispersible granules, and microcapsule suspensions [, ]. The specific formulation can influence herbicide application, stability, and effectiveness.
Q11: What is the environmental fate of carfentrazone-ethyl?
A12: Carfentrazone-ethyl is rapidly hydrolyzed to its acidic metabolite, carfentrazone-chloropropionic acid, in the environment [, , , ]. This metabolite can undergo further degradation through photoreduction and dehydrochlorination, forming carfentrazone-propionic acid and carfentrazone-cinnamic acid, respectively [, ].
Q12: Is carfentrazone-ethyl registered for use in aquatic environments?
A13: Yes, carfentrazone-ethyl is approved for use in aquatic sites by the U.S. Environmental Protection Agency due to its relatively low use rates, rapid degradation in water, and limited accumulation in sediments [].
Q13: What are the potential environmental impacts of carfentrazone-ethyl?
A14: While carfentrazone-ethyl is considered a relatively low-risk herbicide for aquatic environments, its application should be carefully managed to minimize potential impacts on non-target organisms and water quality [, ]. Its degradation products, like carfentrazone-chloropropionic acid, might also require further investigation to assess their environmental fate and potential effects [, ].
Q14: What analytical methods are used to detect and quantify carfentrazone-ethyl and its metabolites in various matrices?
A14: Several analytical methods have been employed to quantify carfentrazone-ethyl and its metabolites, including:
- Gas Chromatography with Electron Capture Detector (GC-ECD): This method is commonly used for analyzing carfentrazone-ethyl residues in water, soil, and plant tissues [, ].
- Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the identification and quantification of carfentrazone-ethyl and its acidic metabolites in various matrices, offering higher sensitivity and specificity [, , ].
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique allows for the separation and detection of carfentrazone-ethyl enantiomers and its chiral metabolite in various matrices, providing valuable information for risk assessment and understanding stereoselective degradation [, ].
- Cyclodextrin Electrokinetic Chromatography: This method enables the simultaneous enantiomeric separation of carfentrazone-ethyl and its metabolite, carfentrazone [].
Q15: How is the degradation of carfentrazone-ethyl enantiomers studied in soil?
A16: Researchers utilize enantioselective analytical methods, such as HPLC-MS/MS, to monitor the individual degradation of carfentrazone-ethyl enantiomers in different soil types [, ]. By analyzing the enantiomer fraction (EF), they can assess the preferential degradation of specific enantiomers and understand the stereoselective behavior of this herbicide in the environment.
Q16: Have studies been conducted to investigate the potential photoreduction of carfentrazone-chloropropionic acid?
A17: Yes, studies utilizing model solutions containing sodium sulfide (Na2S) and quinoids under laboratory ultraviolet light have demonstrated the photoreduction of carfentrazone-chloropropionic acid to carfentrazone-propionic acid [, ]. This research suggests that photoreduction could be a significant degradation pathway for carfentrazone-ethyl's metabolite in specific environments.
Q17: Are there alternative herbicides for weed control in situations where carfentrazone-ethyl might not be suitable?
A18: Yes, several alternative herbicides are available for weed control, depending on the target weed species, crop, and desired mode of action [, , , , , , , , , , , , ]. These include herbicides like glyphosate, glufosinate, 2,4-D, metsulfuron-methyl, sulfosulfuron, imazethapyr, dicamba, and others.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




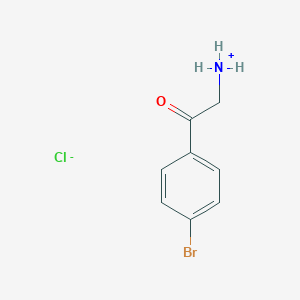
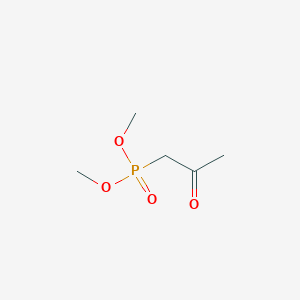


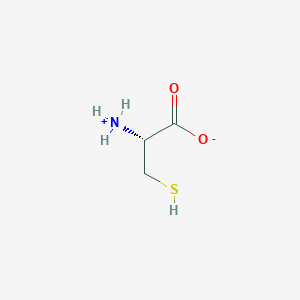

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
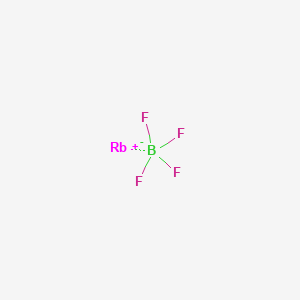
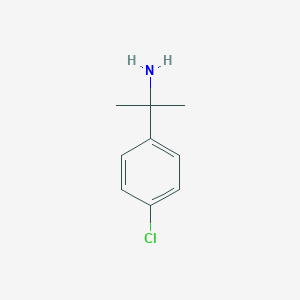
![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)